molecular formula C16H14BrN3O B2730761 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine CAS No. 338420-04-5

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine

Cat. No.: B2730761
CAS No.: 338420-04-5
M. Wt: 344.212
InChI Key: RSSOLAOVRFQUGE-UHFFFAOYSA-N
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Description

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is a complex organic compound that features a naphthalene ring substituted with bromine and methoxy groups, and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde, while reduction of the bromine atom can yield 6-methoxy-2-naphthalene .

Scientific Research Applications

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is unique due to the presence of both a naphthalene and a pyrimidine ring in its structure.

Biological Activity

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine ring and a naphthalene moiety, which are often linked to various biological effects. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its potential applications.

The molecular formula of this compound is C16H14BrN3O, with a molecular weight of 344.21 g/mol. The compound's structural characteristics include:

  • Pyrimidine Ring : Contributes to its biological activity.
  • Naphthalene Moiety : Enhances interaction with biological targets.
  • Bromine and Methoxy Substituents : Potentially increase the compound's reactivity and selectivity towards specific enzymes or receptors.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC16H14BrN3O
Molecular Weight344.21 g/mol
Key Functional GroupsPyrimidine, Naphthalene
SubstituentsBromine (Br), Methoxy (OCH3)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors implicated in various diseases. The presence of the pyrimidine and naphthalene structures suggests potential applications in oncology and neurology, where such compounds often exhibit cytotoxic or neuroprotective effects.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • Research indicates that derivatives of compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For instance, naphthoquinone derivatives have shown substantial increases in apoptotic cell populations when treated with varying concentrations, indicating that structural modifications can enhance biological efficacy .
  • Anti-inflammatory Activity :
    • Pyrimidine derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound demonstrated reduced expression of inflammatory markers like COX-2 and iNOS, suggesting that this compound may also possess anti-inflammatory effects .
  • Pharmacological Potential :
    • The unique combination of bromine and methoxy substituents may enhance the compound's selectivity for certain biological targets, making it a candidate for further pharmacological evaluation. The synthesis methods involving palladium-catalyzed reactions indicate a pathway for developing more complex analogs that could exhibit improved activity against specific diseases .

Table 2: Comparative Analysis of Biological Activities

CompoundActivity TypeObserved Effects
This compoundCytotoxicityPotential apoptosis induction
Naphthoquinone DerivativesCytotoxicityIncreased apoptotic cell numbers
Pyrimidine DerivativesAnti-inflammatoryReduced COX-2 and iNOS expression

Properties

IUPAC Name

4-(5-bromo-6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSOLAOVRFQUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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